molecular formula C10H10BrNO2 B112428 N-(2-acetyl-4-bromophenyl)acetamide CAS No. 29124-64-9

N-(2-acetyl-4-bromophenyl)acetamide

Cat. No. B112428
CAS RN: 29124-64-9
M. Wt: 256.1 g/mol
InChI Key: SGHNZIRCTDCQPX-UHFFFAOYSA-N
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Description

“N-(2-acetyl-4-bromophenyl)acetamide” is a chemical compound with the CAS Number: 29124-64-9 . It has a molecular weight of 256.1 and its IUPAC name is N-(2-acetyl-4-bromophenyl)acetamide . The compound is a light yellow solid .


Molecular Structure Analysis

The molecular structure of “N-(2-acetyl-4-bromophenyl)acetamide” can be represented by the linear formula C10H10BrNO2 . The InChI code for this compound is 1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) .


Physical And Chemical Properties Analysis

“N-(2-acetyl-4-bromophenyl)acetamide” is a light yellow solid . and should be stored at temperatures between 0-5 degrees Celsius .

Scientific Research Applications

Intermediate for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a related compound to N-(2-acetyl-4-bromophenyl)acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using various acyl donors, optimizing the process for effective synthesis (Magadum & Yadav, 2018).

Structural Elucidation and Biological Assessment

Ghazzali et al. (2012) conducted a study on microwave-assisted synthesis of derivatives of N-(2-acetyl-4-bromophenyl)acetamide. They characterized these derivatives through IR and NMR spectroscopy and assessed their antimicrobial activity, finding selective inhibitory effects against certain bacterial strains and fungal species (Ghazzali et al., 2012).

Synthesis of N‐Acetyl Enamides

Tang et al. (2014) investigated the synthesis of N‐acetyl enamides, including N-(1-(4-bromophenyl)vinyl)acetamide, through reductive acetylation of oximes mediated with iron(II) acetate. This study contributes to the understanding of acyclic N-acetyl α-arylenamides and their potential applications (Tang et al., 2014).

Free Radical Scavenging Activity

Boudebbous et al. (2021) studied a derivative of N-(2-acetyl-4-bromophenyl)acetamide, specifically N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), for its free radical scavenging activity. They combined in vitro assays and quantum chemistry calculations to determine its potency as a free radical scavenger, which could have implications for its use in various applications (Boudebbous et al., 2021).

Potential as Anti-HIV Drugs

A study by Oftadeh et al. (2013) focused on the local molecular properties of acetamide derivatives, including those with bromophenyl substitutions, as potential anti-HIV drugs. They used density functional theory (DFT) to analyze the interaction between these derivatives and biological molecules, suggesting their potency against HIV (Oftadeh, Mahani, & Hamadanian, 2013).

Synthesis and Pharmacological Evaluation

Severina et al. (2020) synthesized and evaluated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. They found that certain derivatives, including those with 4-bromophenyl substituents, displayed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

Safety And Hazards

The safety information and MSDS for “N-(2-acetyl-4-bromophenyl)acetamide” can be found online . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

N-(2-acetyl-4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHNZIRCTDCQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332626
Record name N-(2-acetyl-4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-4-bromophenyl)acetamide

CAS RN

29124-64-9
Record name N-(2-acetyl-4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2, a pale yellow suspension of crude N-(2-acetylphenyl)acetamide (28 g, 158 mmol) in AcOH (300 mL) was stirred for about 5 min, and Br2 (12.95 mL, 253 mmol) was added within 1 h at room temperature. The resulting mixture was then stirred at room temperature for 75 min. After the reaction went to completion as monitored by LC-MS, the reaction mixture was quenched with H2O (200 mL). The mixture was filtered through Buchner funnel, and the solid was collected as N-(2-acetyl-4-bromophenyl)acetamide (35 g, yield 86%). MS (m/z): 216 (M+H)+.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
12.95 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EE Onwu - 2021 - uir.unisa.ac.za
2-Amino-5-bromoacetophenone was prepared by treating 2-aminoacetophenone with pyridinium tribromide in dichloromethane. The 2-amino-5-iodoacetophenone was synthesized by …
Number of citations: 0 uir.unisa.ac.za
I Beria, D Ballinari, JA Bertrand, D Borghi… - Journal of medicinal …, 2010 - ACS Publications
Polo-like kinase 1 (Plk1) is a fundamental regulator of mitotic progression whose overexpression is often associated with oncogenesis and therefore is recognized as an attractive …
Number of citations: 87 pubs.acs.org
Z Xu, Z Zhang, X Yao, S Li, L Zhang - The Journal of Organic …, 2023 - ACS Publications
An efficient and convenient method for copper-catalyzed green selective oxidative functionalization of indoles using atmospheric O 2 as the terminal oxidant has been developed. This …
Number of citations: 1 pubs.acs.org

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